molecular formula C20H20ClN3O B2931784 1-(3-chloro-2-methylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847394-45-0

1-(3-chloro-2-methylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2931784
CAS RN: 847394-45-0
M. Wt: 353.85
InChI Key: GXXALVZPEGOQCG-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidinone derivative that exhibits potent pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Scientific Research Applications

Molecular Structure and Characterization

The structural intricacies and characterization of similar benzimidazole derivatives have been a subject of study to understand their molecular framework and interaction capabilities. For instance, the synthesis and characterization of N-methylphthalimide-substituted benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown significant catalytic activity in carbon-carbon bond-forming reactions, indicating the potential of benzimidazole derivatives in synthetic organic chemistry and catalysis (Akkoç et al., 2016).

Synthesis of Benzimidazole Derivatives

The synthetic routes to benzimidazole derivatives have been explored, highlighting the versatility of these compounds in chemical synthesis. For example, the synthesis of mono- and disubstituted benzimidazoles through reactions with ethyl chloroacetate demonstrates the chemical flexibility and utility of benzimidazole cores in developing novel compounds with potential applications in medicinal chemistry and materials science (Mickevičienė et al., 2014).

Catalytic and Biological Activities

Benzimidazole derivatives have been investigated for their catalytic and biological activities. The exploration of benzimidazolium salts and their corresponding palladium complexes in Suzuki–Miyaura cross-coupling and arylation reactions underscores the catalytic efficiency of these compounds. Such studies hint at the potential application of benzimidazole derivatives in pharmaceuticals and organic synthesis (Akkoç et al., 2016).

Material Science Applications

The application of benzimidazole derivatives extends into materials science, where their unique properties can be utilized in the development of new materials. For example, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines showcases the potential of benzimidazole derivatives in creating materials with high refractive indices and small birefringences, which are valuable for optical applications (Tapaswi et al., 2015).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-3-23-18-9-5-4-8-16(18)22-20(23)14-11-19(25)24(12-14)17-10-6-7-15(21)13(17)2/h4-10,14H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXALVZPEGOQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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